![molecular formula C14H19ClO9 B138449 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride CAS No. 14227-87-3](/img/structure/B138449.png)
2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride
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Overview
Description
2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride is a type of sugar derivative that is commonly used as a sugar donor in glycosylation methods . The glucose, galactose, and mannose in this compound have their hydroxyl groups protected by acetyl groups .
Synthesis Analysis
The synthesis of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride involves the protection of glucose, galactose, and mannose’s hydroxyl groups with acetyl groups . Glucosamine and galactosamine are protected by phthaloyl groups for the amino groups and acetyl groups for the hydroxyl groups .Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride consists of a galactopyranosyl ring with acetyl groups attached to the 2,3,4, and 6 positions .Chemical Reactions Analysis
2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride include its white to off-white color, its solubility in chloroform (5 mg/mL), and its optical activity .Scientific Research Applications
Synthesis of Carbohydrates
This compound is paramount in the synthesis of carbohydrates, including proteoglycans and glycolipids . These complex carbohydrates play crucial roles in various biological processes, such as cell signaling, molecular recognition, and immune response.
Creation of Pharmaceuticals
The compound’s prospective role extends to the creation of pharmaceuticals targeting ailments associated with carbohydrate metabolism disorders . This could potentially lead to new treatments for diseases like diabetes and galactosemia.
Synthesis of Propargyl Glucopyranoside
It is used in the synthesis of propargyl glucopyranoside . The propargyl function in organic synthesis and carbohydrate chemistry is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .
Construction of Quinoline-based Glycoconjugates
Another useful application of propargyl glucopyranoside, which can be synthesized from this compound, has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates . These glycoconjugates have potential applications in medicinal chemistry due to their biological activities.
Deacylation Studies
The compound is used in deacylation studies of glucose, galactose, and mannose pentaacetates . These studies are important for understanding the anomeric effect during deacetylation and dealkylation, which has implications in carbohydrate chemistry .
Organic Condensation Reagent
It is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides . These polysaccharides have applications in the development of vaccines and diagnostic tests.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPSIUIJNAJDV-HTOAHKCRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride |
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